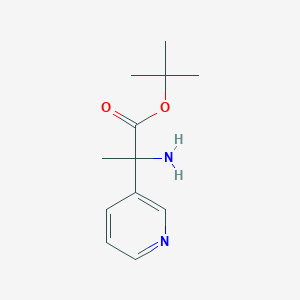
4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a butanamide backbone, with a methoxy and nitro substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves multiple steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group at the 5-position, forming 2-methoxy-5-nitrophenol.
Sulfonylation: The nitrophenol derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine to form 2-methoxy-5-nitrophenyl benzenesulfonate.
Amidation: The final step involves the reaction of the sulfonate with butanoyl chloride in the presence of a base like triethylamine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-(benzenesulfonyl)-N-(2-methoxy-5-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(benzenesulfonyl)butanoic acid and 2-methoxy-5-nitroaniline.
科学的研究の応用
4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms, especially those involving sulfonamide-sensitive enzymes.
作用機序
The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antibacterial effects. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-(benzenesulfonyl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its biological activity and reactivity.
4-(benzenesulfonyl)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
4-(benzenesulfonyl)-N-(2-methoxy-5-chlorophenyl)butanamide: Contains a chlorine substituent instead of a nitro group, which may influence its chemical reactivity and biological properties.
Uniqueness
The presence of both methoxy and nitro groups in 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide makes it unique in terms of its electronic properties and potential reactivity. These substituents can significantly impact its interaction with biological targets and its overall chemical behavior.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMRVVSMBKANRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2548414.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548417.png)
![N'-(3-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2548418.png)

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)
![ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548424.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)



